molecular formula C17H17N3O3S B8806273 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-4-METHYL-N-(1,3-THIAZOL-2-YL)PENTANAMIDE

2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-4-METHYL-N-(1,3-THIAZOL-2-YL)PENTANAMIDE

Cat. No.: B8806273
M. Wt: 343.4 g/mol
InChI Key: IZXCDEWWKJGNOS-UHFFFAOYSA-N
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Description

2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(thiazol-2-yl)pentanamide is a complex organic compound characterized by the presence of an isoindoline-1,3-dione moiety and a thiazole ring

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(thiazol-2-yl)pentanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents such as lithium aluminum hydride (LiAlH₄), and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the thiazole ring .

Mechanism of Action

The mechanism of action of 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-4-METHYL-N-(1,3-THIAZOL-2-YL)PENTANAMIDE involves its interaction with specific molecular targets and pathways. The isoindoline-1,3-dione moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The thiazole ring may also contribute to the compound’s biological activity by interacting with different molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(thiazol-2-yl)pentanamide is unique due to the combination of the isoindoline-1,3-dione moiety and the thiazole ring, which imparts distinct chemical and biological properties. This combination allows for diverse applications in various fields, making it a valuable compound for research and development .

Properties

Molecular Formula

C17H17N3O3S

Molecular Weight

343.4 g/mol

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-4-methyl-N-(1,3-thiazol-2-yl)pentanamide

InChI

InChI=1S/C17H17N3O3S/c1-10(2)9-13(14(21)19-17-18-7-8-24-17)20-15(22)11-5-3-4-6-12(11)16(20)23/h3-8,10,13H,9H2,1-2H3,(H,18,19,21)

InChI Key

IZXCDEWWKJGNOS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC1=NC=CS1)N2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Referring to Scheme 3, a mixture of 2-(1,3-dioxoisoindolin-2-yl)-4-methylpentanoic acid (78 mg, 0.3 mmol), 2-aminothiazole (30 mg, 0.3 mmol), HBTU (114 mg, 0.3 mmol) and 0.1 mL of Et3N in DMF (2 mL) was stirred at room temperature for 2 hours to provide the title compound, which was then purified by HPLC. 1H NMR (400 MHz, MeOH-d4) δ: 7.83-7.86 (m, 2H), 7.89-7.92 (m, 2H), 7.41 (d, J=3.2 Hz, 1H), 7.12 (d, J=3.2 Hz, 1H), 5.15 (dd, J=4.8, 11.6 Hz, 2H), 2.35-2.45 (m, 1H), 1.96-2.05 (m, 1H), 1.51 (m, 1H), 0.99 (d, J=6.4 Hz, 3H), 0.95 (d, J=6.4 Hz, 3H). [M+H] calc'd for C17H17N3O3S, 344. found, 344.
Quantity
78 mg
Type
reactant
Reaction Step One
Quantity
30 mg
Type
reactant
Reaction Step One
Name
Quantity
114 mg
Type
reactant
Reaction Step One
Name
Quantity
0.1 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

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